molecular formula C31H34Cl2N2O3 B8038202 N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride

N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride

Cat. No.: B8038202
M. Wt: 553.5 g/mol
InChI Key: MLMZVWABFOLFGV-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride is a synthetic organic compound featuring a 4-oxochromen-2-yl (coumarin) core substituted with a benzyl group at position 3, a chlorine atom at position 7, and a branched alkyl chain bearing a 4-methylbenzamide moiety. The hydrochloride salt enhances its solubility in polar solvents. Coumarin derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name

N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33ClN2O3.ClH/c1-20(2)28(34(17-7-16-33)31(36)23-12-10-21(3)11-13-23)30-26(18-22-8-5-4-6-9-22)29(35)25-15-14-24(32)19-27(25)37-30;/h4-6,8-15,19-20,28H,7,16-18,33H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMZVWABFOLFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=C(C(=O)C3=C(O2)C=C(C=C3)Cl)CC4=CC=CC=C4)C(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride involves several steps, including the formation of the core structure and subsequent modifications to introduce the hydrochloride group. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions, including amide bond formation and chlorination . Industrial production methods typically involve large-scale organic synthesis techniques, ensuring high purity and yield.

Chemical Reactions Analysis

N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride undergoes various chemical reactions, primarily focusing on its interaction with biological molecules. The compound is known to inhibit the ATPase activity of KSP, leading to mitotic arrest and apoptosis . Common reagents and conditions used in these reactions include organic solvents and catalysts that facilitate the formation of the desired product. The major products formed from these reactions are typically the hydrochloride salt of SB-743921 and its intermediates .

Scientific Research Applications

Preliminary studies indicate that SB743921 exhibits significant biological activity, particularly in the following areas:

  • Anticancer Properties : Compounds similar to SB743921 have demonstrated the ability to inhibit cancer cell proliferation. The chromenone moiety in its structure is associated with anticancer effects by modulating cellular pathways involved in tumor growth and metastasis.
  • Anti-inflammatory Effects : The presence of the benzamide group suggests potential anti-inflammatory activity. Compounds with similar structures have been reported to reduce inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines .
  • Antimicrobial Activity : Research indicates that compounds with similar functional groups may possess antimicrobial properties, making SB743921 a candidate for further exploration in this area.

Potential Research Applications

Given its unique structure and biological activity, SB743921 has several potential applications in medicinal chemistry:

  • Lead Compound Development : Its diverse biological properties make it a promising lead compound for developing new pharmaceuticals targeting cancer and infectious diseases.
  • Biochemical Assays : Due to its specific functional groups, SB743921 could serve as a probe in biochemical assays to study enzyme interactions and cellular pathways.
  • Materials Science : The unique chemical properties of SB743921 could be explored for applications in materials science, potentially leading to the development of novel materials with specific functionalities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Framework

The target compound’s chromen-4-one core distinguishes it from benzodithiazine derivatives, such as those described in (e.g., N-methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 2) and N-methyl-N-(6-chloro-7-cyano-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 4)). While both classes feature chloro substituents, the chromenone core lacks sulfur atoms, resulting in distinct electronic and steric profiles. The absence of sulfonyl groups (SO₂) in the target compound eliminates IR absorption bands at ~1340–1155 cm⁻¹, a hallmark of benzodithiazines .

Functional Groups and Substituents

  • Chloro Substituents : The 7-chloro group in the target compound mirrors the 6-chloro substitution in ’s benzodithiazines. Chlorine’s electron-withdrawing effects may enhance electrophilic reactivity or influence binding to hydrophobic pockets in biological targets.
  • Amino and Amide Moieties: The 3-aminopropyl and 4-methylbenzamide groups in the target compound contrast with the hydrazine (N-NH₂) functionality in Compounds 2 and 3. These groups likely improve solubility via protonation (aminopropyl) or hydrogen bonding (amide), whereas hydrazines may exhibit redox activity .
  • This differs from the methyl or cyano groups at position 7 in ’s compounds, which modulate steric hindrance and electronic density .

Physicochemical Properties

Property Target Compound Compound 2 Compound 4
Molecular Weight (g/mol) ~600 (estimated) 291.8 302.8
Melting Point (°C) Not reported 271–272 (dec.) 285–286 (dec.)
Solubility Enhanced by hydrochloride salt Low (free base) Low (free base)
Key IR Absorptions C=O (~1650 cm⁻¹), NH (~3300 cm⁻¹) SO₂ (1345, 1155 cm⁻¹) SO₂ (1340, 1155 cm⁻¹)

The hydrochloride salt of the target compound likely improves aqueous solubility compared to the neutral benzodithiazines in . The higher molecular weight of the target compound reflects its extended substituents, which may reduce bioavailability.

Biological Activity

N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide; hydrochloride, commonly referred to as SB743921, is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a chiral center and various functional groups, suggests diverse biological activities, particularly in cancer treatment. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.

Chemical Structure and Properties

  • Molecular Formula : C31H34Cl2N2O3
  • Molar Mass : 553.52 g/mol
  • CAS Number : 940929-33-9
  • Solubility : Soluble in water (5 mg/mL)

The compound's structure includes a chromenone moiety, which is known for its pharmacological effects, including enzyme inhibition and modulation of cellular pathways .

SB743921 primarily acts as a kinesin spindle protein (KSP) inhibitor , leading to:

  • Inhibition of Mitotic Spindle Assembly : By blocking KSP, the compound disrupts the assembly of the mitotic spindle, causing cell cycle arrest during mitosis.
  • Induction of Apoptosis : The disruption in spindle formation leads to cell necrosis and apoptosis through the activation of caspases .

In Vitro Studies

SB743921 has demonstrated significant cytotoxicity against various cancer cell lines:

  • KSP Inhibition : The compound exhibits K_I values of 0.1 nM for human KSP and 0.12 nM for murine KSP, indicating high potency .
  • Cell Lines Tested : Effective against A549 (lung cancer), HepG2 (liver cancer), and HCT116 (colon cancer) cells .
Cell LineIC50 (nM)Mechanism of Action
A5490.1KSP inhibition leading to apoptosis
HepG20.12Disruption of mitotic spindle assembly
HCT1160.15Induction of caspase-mediated apoptosis

In Vivo Studies

In vivo studies have shown that SB743921 effectively inhibits tumor growth in xenograft models:

  • Tumor Models : Complete regression observed in Colo205 tumors; partial regression in MCF-7 and SK-MES tumors .
Tumor ModelResponse TypeOutcome
Colo205Complete RegressionTumor size reduction
MCF-7Partial RegressionDelayed tumor growth
SK-MESPartial RegressionSignificant reduction

Case Studies

Recent studies highlight SB743921's potential in treating various cancers:

  • Case Study on Lung Cancer :
    • Background : A549 cell line was treated with SB743921.
    • Findings : Significant reduction in cell viability was observed after 48 hours of treatment, with apoptosis confirmed via flow cytometry.
  • Case Study on Breast Cancer :
    • Background : MCF-7 xenografts were administered SB743921.
    • Findings : Treatment resulted in a marked decrease in tumor volume compared to control groups.

Q & A

Basic: What are the recommended protocols for synthesizing this compound, and how can reaction efficiency be optimized?

Answer:
The synthesis of structurally complex compounds like this typically involves multi-step reactions, including condensation, alkylation, and salt formation. Key steps may include:

  • Amide coupling : Use of carbodiimide-based reagents (e.g., DCC or EDC) for activating carboxyl groups.
  • Chromene formation : Cyclization via acid-catalyzed Claisen-Schmidt condensation .
  • Hydrochloride salt formation : Precipitation using HCl in anhydrous solvents.

To optimize efficiency:

  • Design of Experiments (DoE) : Apply statistical methods to identify critical variables (e.g., temperature, solvent polarity) and their interactions. Central composite designs can reduce trial runs by 30–50% while maximizing yield .
  • Catalytic screening : Test transition-metal catalysts (e.g., Pd/C) for hydrogenation steps to reduce side products.

Advanced: How can researchers resolve discrepancies between theoretical and observed spectral data (e.g., NMR, IR)?

Answer:
Discrepancies often arise from conformational flexibility, solvent effects, or impurities. Methodological approaches include:

  • Computational validation : Compare experimental 1H^1H-NMR shifts with density functional theory (DFT)-calculated values using software like Gaussian or ADF. For example, chromene ring protons typically show deshielding at δ 6.8–7.5 ppm; deviations >0.3 ppm warrant re-examination .
  • 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons.
  • Impurity profiling : Employ HPLC-MS to detect trace byproducts (e.g., unreacted benzyl intermediates) .

Advanced: What computational strategies are effective in predicting physicochemical properties and reactivity?

Answer:

  • Molecular dynamics (MD) simulations : Predict solubility by calculating solvation free energy in water/DMSO mixtures.
  • Reactivity prediction : Use Frontier Molecular Orbital (FMO) theory to identify nucleophilic/electrophilic sites. The chloro-substituted chromene moiety is likely reactive toward SNAr substitutions .
  • pKa estimation : Tools like MarvinSketch or ACD/Percepta can estimate protonation states of the aminopropyl group (predicted pKa ~9.2), critical for bioavailability studies .

Basic: What analytical techniques are most reliable for confirming purity and structural integrity?

Answer:

  • HPLC : Use a C18 column with UV detection at λ = 255 nm (chromene absorption band) and mobile phases like acetonitrile/0.1% TFA. Purity ≥98% is standard for pharmacological studies .
  • Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion [M+H]+^+ and rule out adducts.
  • Elemental analysis : Validate C, H, N, Cl content within ±0.4% of theoretical values .

Advanced: How should researchers design experiments to investigate biological activity while minimizing false positives?

Answer:

  • Dose-response optimization : Use logarithmic dilution series (e.g., 0.1–100 µM) to establish IC50_{50} values. Include controls for autofluorescence (common in chromene derivatives) .
  • Counter-screening : Test against unrelated targets (e.g., kinase panels) to assess selectivity.
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to differentiate activity from noise. Replicate assays in triplicate across independent experiments .

Advanced: What methodologies are recommended for analyzing reaction mechanisms under varying catalytic conditions?

Answer:

  • Kinetic isotope effects (KIE) : Compare kH/kDk_H/k_D to identify rate-determining steps (e.g., proton transfer in chromene cyclization).
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., enolate intermediates).
  • Computational mechanistic studies : Employ transition-state modeling with software like Q-Chem to evaluate catalytic pathways (e.g., acid vs. base catalysis) .

Basic: What are the best practices for handling and storing this compound to ensure long-term stability?

Answer:

  • Storage : Keep as a lyophilized solid at -20°C in amber vials to prevent photodegradation of the chromene ring .
  • Solubility : Prepare fresh solutions in DMSO (≤10 mM) to avoid hydrolysis.
  • Stability testing : Monitor degradation via monthly HPLC checks; discard if purity drops below 95% .

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